molecular formula C32H29N3O8 B15232676 Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine CAS No. 1926163-02-1

Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine

Cat. No.: B15232676
CAS No.: 1926163-02-1
M. Wt: 583.6 g/mol
InChI Key: JWAWLLHLNGKAOE-VWLOTQADSA-N
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Description

Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine is a synthetic compound used primarily in peptide synthesis. This compound is notable for its protective groups, which are essential in the stepwise construction of peptides. The 9-fluorenylmethoxycarbonyl group is a widely used protecting group in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine typically involves multiple steps. The initial step often includes the protection of the amino group of L-lysine with the 9-fluorenylmethoxycarbonyl group. This is followed by the introduction of the 1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl group to the epsilon-amino group of lysine. The reaction conditions usually involve the use of organic solvents such as dimethylformamide and catalysts like diisopropylcarbodiimide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to remove the protective groups.

    Substitution: The protective groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Hydrogenation catalysts: For reduction reactions.

    Acids and bases: For deprotection and substitution reactions.

    Organic solvents: Such as dimethylformamide and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while deprotection reactions yield the free amino acid.

Scientific Research Applications

Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine has several scientific research applications:

    Peptide Synthesis: Used as a building block in the synthesis of complex peptides.

    Drug Development: Investigated for its potential use in developing new pharmaceuticals.

    Biological Studies: Used in studies involving protein-protein interactions and enzyme mechanisms.

    Material Science: Employed in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine involves its role as a protecting group in peptide synthesis. The 9-fluorenylmethoxycarbonyl group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. The protective group can be selectively removed under mild conditions, allowing for the stepwise construction of peptides.

Comparison with Similar Compounds

Similar Compounds

  • Nalpha-(9-Fluorenylmethoxycarbonyl)-L-leucine
  • Nalpha-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine
  • Nalpha-(9-Fluorenylmethoxycarbonyl)-L-tryptophan

Uniqueness

Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine is unique due to the presence of the 1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in specialized peptide synthesis applications where selective protection and deprotection are required.

Properties

CAS No.

1926163-02-1

Molecular Formula

C32H29N3O8

Molecular Weight

583.6 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(1-hydroxy-4-nitro-3-oxoinden-2-yl)ethylideneamino]hexanoic acid

InChI

InChI=1S/C32H29N3O8/c1-18(27-29(36)23-13-8-15-26(35(41)42)28(23)30(27)37)33-16-7-6-14-25(31(38)39)34-32(40)43-17-24-21-11-4-2-9-19(21)20-10-3-5-12-22(20)24/h2-5,8-13,15,24-25,36H,6-7,14,16-17H2,1H3,(H,34,40)(H,38,39)/t25-/m0/s1

InChI Key

JWAWLLHLNGKAOE-VWLOTQADSA-N

Isomeric SMILES

CC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(C5=C(C4=O)C(=CC=C5)[N+](=O)[O-])O

Canonical SMILES

CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(C5=C(C4=O)C(=CC=C5)[N+](=O)[O-])O

Origin of Product

United States

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